Comprehensive Technical Guide to 1-Phenyl-1,2-propanedione-2-oxime (CAS 119-51-7): Structural Dynamics, Synthesis, and Advanced Applications
Comprehensive Technical Guide to 1-Phenyl-1,2-propanedione-2-oxime (CAS 119-51-7): Structural Dynamics, Synthesis, and Advanced Applications
Executive Summary
1-Phenyl-1,2-propanedione-2-oxime (CAS 119-51-7), frequently referred to in literature as α -oximinopropiophenone or 2-(hydroxyimino)propiophenone, is a highly versatile organic intermediate and chelating agent [1]. Characterized by an adjacent ketone and oxime functional group conjugated with a phenyl ring, this compound exhibits unique electronic properties that make it indispensable in coordination chemistry, analytical preconcentration methodologies, and the synthesis of complex heterocyclic pharmaceuticals. This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic synthesis, and field-proven applications for researchers and drug development professionals.
Physicochemical Profiling & Structural Dynamics
The utility of 1-phenyl-1,2-propanedione-2-oxime is fundamentally rooted in its molecular architecture. The presence of the oxime moiety (–C=N–OH) adjacent to a carbonyl group creates a highly effective bidentate ligand system capable of forming stable five-membered chelate rings with transition metals [2]. Furthermore, the phenyl group provides significant lipophilicity and electronic stabilization through π -conjugation, which is critical for its use in solid-phase extraction (SPE) and organic synthesis.
Quantitative Physical Data
The following table summarizes the validated physicochemical properties of the compound, critical for predicting its behavior in various solvent systems and biological assays.
| Property | Value | Unit / Condition | Source |
| CAS Number | 119-51-7 | N/A | PubChem [1] |
| Molecular Formula | C 9 H 9 NO 2 | N/A | PubChem [1] |
| Molecular Weight | 163.17 | g/mol | BenchChem [2] |
| Melting Point | 113 – 115 | °C | BenchChem [2] |
| Boiling Point (Predicted) | 654.61 | K | Cheméo [3] |
| LogP (Octanol/Water) | 1.719 | N/A | Cheméo [3] |
| Flash Point | 130.7 | °C | BenchChem [2] |
| Topological Polar Surface Area | 49.7 | Ų | PubChem [1] |
Note: The compound can exist in both syn (E) and anti (Z) isomeric forms due to the restricted rotation around the C=N bond. The (2E)-isomer is thermodynamically favored due to reduced steric hindrance with the adjacent carbonyl and phenyl groups [1].
Synthetic Methodologies & Mechanistic Insights
The dominant synthetic route for 1-phenyl-1,2-propanedione-2-oxime involves the selective oximation of 1-phenyl-1,2-propanedione using hydroxylamine hydrochloride.
Mechanistic Causality
The reaction relies on the nucleophilic attack of the hydroxylamine nitrogen on the more electrophilic carbonyl carbon.
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Reagent Selection: Hydroxylamine is supplied as a hydrochloride salt (NH 2 OH·HCl) to prevent spontaneous oxidation and degradation.
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Buffer System: A base, typically sodium acetate (NaOAc), is mandatory. It serves a dual purpose: it deprotonates the hydrochloride salt to liberate the active, nucleophilic free hydroxylamine, and it buffers the reaction mixture to a mildly acidic pH (typically pH 4-6). If the pH is too low, the nucleophile remains protonated and inactive; if too high, side reactions such as aldol condensations or oxime hydrolysis can occur [4].
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Regioselectivity: The aliphatic carbonyl is preferentially attacked over the phenyl-conjugated carbonyl due to lower steric hindrance and higher localized electrophilicity.
Standardized Experimental Protocol: Synthesis of the Oxime
Self-Validating System: This protocol incorporates continuous Thin-Layer Chromatography (TLC) monitoring to ensure complete consumption of the starting diketone, preventing difficult downstream separations.
Materials:
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1-phenyl-1,2-propanedione (0.1 mol)
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Hydroxylamine hydrochloride (0.11 mol, slight excess)
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Sodium acetate trihydrate (0.11 mol)
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Ethanol (95%) and Deionized Water
Step-by-Step Procedure:
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Dissolution: Dissolve 0.1 mol of 1-phenyl-1,2-propanedione in 50 mL of 95% ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.
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Reagent Activation: In a separate beaker, dissolve 0.11 mol of hydroxylamine hydrochloride and 0.11 mol of sodium acetate in 20 mL of deionized water. The dissolution of NaOAc is endothermic; ensure complete dissolution before proceeding.
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Addition & Reflux: Slowly add the aqueous buffer solution to the ethanolic diketone solution. Attach a reflux condenser and heat the mixture to 70°C in an oil bath.
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Reaction Monitoring (Validation): After 1 hour, sample the reaction. Run a TLC (Eluent: Hexane/Ethyl Acetate 3:1). The disappearance of the higher-Rf diketone spot and the appearance of a lower-Rf oxime spot validates reaction progress. Continue refluxing until the starting material is entirely consumed (typically 2-3 hours).
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Precipitation: Remove the flask from heat and slowly add 100 mL of ice-cold distilled water while stirring vigorously. The product will precipitate as a crude solid.
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Isolation & Purification: Filter the precipitate under vacuum. Wash the filter cake with cold water to remove residual salts. Recrystallize the crude product from a minimal amount of hot ethanol.
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Final Validation: Dry the purified crystals under a vacuum. Verify the purity by measuring the melting point; a sharp melting point at 113-115°C confirms the successful synthesis of pure 1-phenyl-1,2-propanedione-2-oxime [2].
Workflow for the regioselective oximation of 1-phenyl-1,2-propanedione.
Advanced Applications
Analytical Chemistry: Trace Metal Preconcentration
A highly impactful application of this compound is its derivatization into 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone (PPDOT) . PPDOT acts as a highly selective chelating agent for transition metals.
When immobilized onto chloromethylated polystyrene, PPDOT forms a robust solid-phase extraction (SPE) sorbent. This system is utilized for the on-line preconcentration of trace Copper (Cu 2+ ) in environmental water, soil, and food samples prior to Flame Atomic Absorption Spectrometry (FAAS) [5].
Mechanistic Causality of Preconcentration: The extraction is heavily pH-dependent. At an optimal pH of 5.0, the oxime and thiosemicarbazone nitrogen/sulfur atoms are appropriately deprotonated/polarized to form a stable, neutral coordinate covalent complex with Cu 2+ . Elution is achieved by passing 1.0 M HNO 3 through the column; the high concentration of protons competitively displaces the copper ions, breaking the chelate and releasing the metal into the FAAS nebulizer for quantification [5].
On-line SPE preconcentration of Cu(II) utilizing a PPDOT-modified sorbent.
Coordination Chemistry: Iridium(III) Complexes for OLEDs
1-Phenyl-1,2-propanedione-2-oxime is utilized as a precursor in the synthesis of complex bidentate ligands (such as highly substituted imidazoles) used to create cyclometalated Iridium(III) complexes. These complexes exhibit tunable phosphorescence and are critical components in the development of highly efficient Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs) [6]. The oxime acts as a nitrogen donor, facilitating the formation of stable metallacycles that dictate the photophysical emission spectrum.
Safety, Handling, and Toxicology
As with many reactive oximes, 1-phenyl-1,2-propanedione-2-oxime requires strict adherence to laboratory safety protocols.
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GHS Classification: The compound is classified as a skin sensitizer (Warning: H317 - May cause an allergic skin reaction) and poses an acute hazard to aquatic environments (H400 - Very toxic to aquatic life) [1].
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Handling: Must be handled in a well-ventilated fume hood using nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids, which can trigger exothermic hydrolysis back to the diketone or degradation of the oxime moiety.
References
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National Center for Biotechnology Information. "1-Phenyl-1,2-propanedione-2-oxime | C9H9NO2 | CID 9566063" PubChem, 2025. Available at:[Link]
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Céondo GmbH. "Chemical Properties of 1,2-Propanedione, 1-phenyl-, 2-oxime (CAS 119-51-7)" Cheméo, 2025. Available at:[Link]
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Kpegba, K., et al. "Conversion of Natural Aldehydes from Eucalyptus citriodora, Cymbopogon citratus, and Lippia multiflora into Oximes: GC-MS and FT-IR Analysis" Molecules, vol. 14, no. 9, 2009. Available at:[Link]
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Chamjangali, M. A., et al. "Synthesis and application of chloromethylated polystyrene modified with 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone (PPDOT) as a new sorbent for the on-line preconcentration and determination of copper in water, soil, and food samples by FAAS." Journal of Hazardous Materials, vol. 192, no. 3, 2011, pp. 1641-9. Available at:[Link]
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Fan, C., et al. "Cyclometalated Iridium(III) Complexes Based on Phenyl-Imidazole Ligand" Inorganic Chemistry, ACS Publications, 2010. Available at:[Link]
